
Mecloqualone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mecloqualone hydrochloride is a synthetic compound belonging to the quinazolinone class. It is an analogue of methaqualone and was first synthesized in the 1960s. This compound exhibits sedative, hypnotic, and anxiolytic properties due to its agonist activity at the β subtype of the GABA_A receptor. It was primarily used in the treatment of insomnia but has since been discontinued in many countries due to concerns about its potential for abuse and overdose .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of mecloqualone hydrochloride typically involves the reaction of 2-chloroaniline with ethyl acetoacetate to form 2-chloroacetanilide. This intermediate undergoes cyclization with formamide to yield 3-(2-chlorophenyl)-2-methylquinazolin-4(3H)-one. The final step involves the conversion of this compound to its hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified through recrystallization and other separation techniques to obtain pharmaceutical-grade this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the 2-chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazolinone compounds.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a model compound in the study of quinazolinone derivatives and their chemical properties.
Biology: Investigated for its effects on the central nervous system and its interaction with GABA_A receptors.
Medicine: Explored for its sedative and hypnotic properties, although its use has been largely discontinued.
作用机制
Mecloqualone hydrochloride is often compared with other quinazolinone derivatives such as methaqualone, afloqualone, etaqualone, methylmethaqualone, mebroqualone, cloroqualone, and diproqualone. While all these compounds share similar sedative and hypnotic properties, this compound is noted for its faster onset and shorter duration of action compared to methaqualone . This makes it more suitable for use as a sleeping aid rather than a general anxiolytic.
相似化合物的比较
- Methaqualone
- Afloqualone
- Etaqualone
- Methylmethaqualone
- Mebroqualone
- Cloroqualone
- Diproqualone
Mecloqualone hydrochloride’s unique pharmacokinetic profile and receptor binding characteristics distinguish it from these related compounds, although its potential for abuse has limited its clinical use.
属性
CAS 编号 |
4260-09-7 |
|---|---|
分子式 |
C15H12Cl2N2O |
分子量 |
307.2 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C15H11ClN2O.ClH/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16;/h2-9H,1H3;1H |
InChI 键 |
YKVDSXWPVQEXMS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


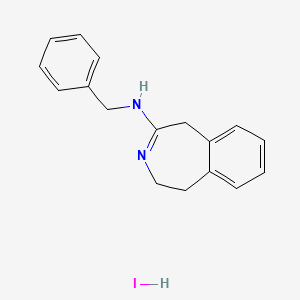
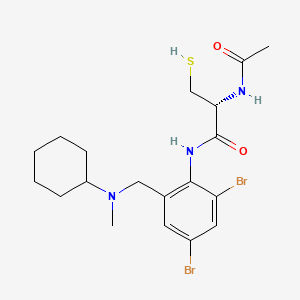
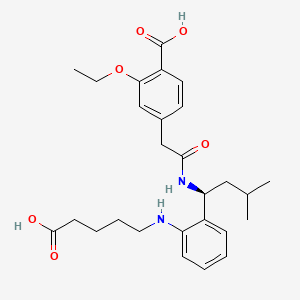
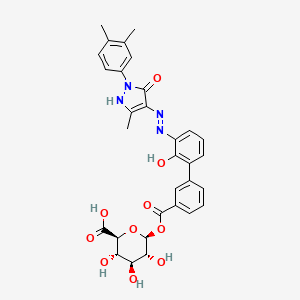
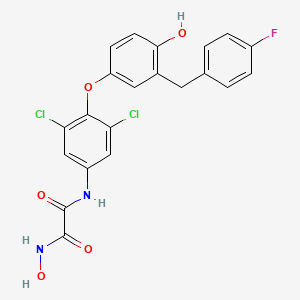

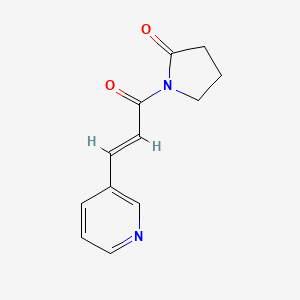
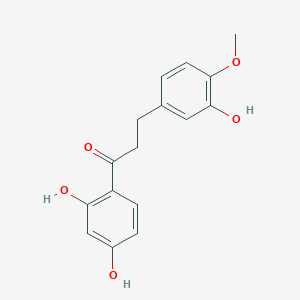
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B12770661.png)

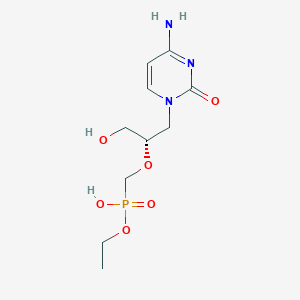

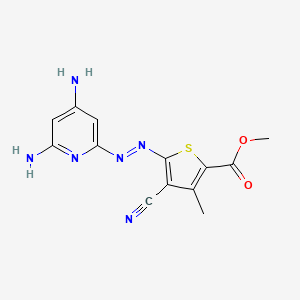
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
